N-(2-(Diethylamino)ethyl)-2',6'-acetoxylidide, hydrochloride
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Overview
Description
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of a local anesthetic, which is used in medical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted amides .
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane permeability and ion channel function.
Medicine: Utilized as a local anesthetic in various medical procedures.
Mechanism of Action
The compound exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of action potentials. This action results in the loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride.
Prilocaine: Often used in combination with other anesthetics for enhanced effect.
Uniqueness
N-(2-(Diethylamino)ethyl)-2’,6’-acetoxylidide, hydrochloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
77966-80-4 |
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Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(N-acetyl-2,6-dimethylanilino)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4;/h8-10H,6-7,11-12H2,1-5H3;1H |
InChI Key |
NEWUOCICXRVAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(C1=C(C=CC=C1C)C)C(=O)C.[Cl-] |
Origin of Product |
United States |
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